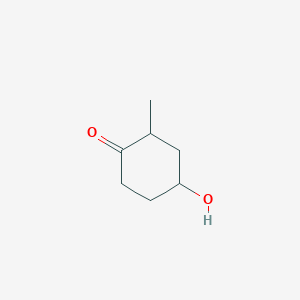

4-Hydroxy-2-methyl-cyclohexanone

Description

Contextual Significance in Contemporary Organic Chemistry

The importance of 4-Hydroxy-2-methyl-cyclohexanone in contemporary organic chemistry lies primarily in its role as a chiral building block, or synthon. Chiral molecules are crucial in the pharmaceutical and agrochemical industries, where often only one enantiomer of a compound exhibits the desired biological activity. The ability to synthesize enantiomerically pure substances is a key goal of modern chemistry, and chiral synthons are essential tools in this endeavor. nih.gov

Optically active γ-substituted cycloalkenones, such as the related 4-hydroxy-2-cyclohexenone, are widely used as precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com Similarly, 4-Hydroxy-2-methyl-cyclohexanone provides a scaffold with defined stereochemistry that can be elaborated into more complex targets. The ketone can be manipulated through reactions like Wittig olefination or reductions, while the hydroxyl group can be used to direct subsequent reactions, or be transformed into other functional groups. mdpi.com

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for intramolecular reactions and facilitates the construction of bicyclic systems. Its value is derived from the dense packing of functionality and stereochemical information in a relatively simple cyclic structure.

Overview of Historical Research and Foundational Principles

While specific historical accounts detailing the first synthesis of 4-Hydroxy-2-methyl-cyclohexanone are not extensively documented, its preparation is rooted in foundational principles of organic synthesis developed over the last century. The construction of the substituted cyclohexanone (B45756) ring and the establishment of its specific stereochemistry rely on well-established reaction classes.

Historically, the synthesis of substituted cyclohexanones has been achieved through methods like the reduction of corresponding phenols or the oxidation of cyclohexanol derivatives. nih.govgoogle.com A plausible and direct precursor for 4-Hydroxy-2-methyl-cyclohexanone is 2-methyl-1,4-cyclohexanedione. nih.govjwpharmlab.com The central challenge and area of significant research has been the stereoselective reduction of one of the ketone functionalities to a hydroxyl group, while controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

The foundational principles governing this key transformation include:

Stereoselective Ketone Reduction: The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation. nih.gov Early methods often resulted in racemic mixtures, but the development of stereoselective reducing agents has been a major focus of research.

Chiral Reagents and Catalysts: The use of chiral hydride reagents, such as those derived from chiral boranes (e.g., Alpine-Borane), allows for the enantioselective reduction of ketones. wikipedia.orguwindsor.ca Furthermore, catalytic methods, including transfer hydrogenation using chiral transition metal complexes (e.g., Ruthenium-BINAP systems), represent a more atom-economical approach to achieving high enantioselectivity. mdpi.comwikipedia.org

Biocatalysis: The use of whole-cell biocatalysts (like baker's yeast) or isolated enzymes (ketoreductases) has become a powerful method for the stereoselective reduction of ketones. nih.govacsgcipr.org These methods often provide very high levels of enantiopurity under mild reaction conditions. For example, two-step enzymatic asymmetric reduction has been used to produce the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, highlighting the power of biocatalysis in creating specific stereoisomers of substituted hydroxycyclohexanones. researchgate.net

The academic research into these stereoselective reduction methods forms the historical and scientific bedrock upon which the controlled synthesis of any specific stereoisomer of 4-Hydroxy-2-methyl-cyclohexanone is built.

Table 2: Foundational Approaches to Stereoselective Ketone Reduction

| Approach | Principle | Example Reagents/Catalysts |

|---|---|---|

| Stoichiometric Chiral Reagents | A chiral reagent is consumed in the reaction to deliver a hydride to one face of the ketone preferentially. wikipedia.org | Chiral Boranes (e.g., Alpine-Borane), BINAL-H Reagents uwindsor.ca |

| Catalytic Asymmetric Reduction | A chiral catalyst creates a chiral environment, leading to the selective formation of one enantiomer. The catalyst is regenerated. acsgcipr.org | Chiral Ruthenium or Rhodium complexes (e.g., Ru-BINAP) with H₂ or a hydrogen donor. wikipedia.org |

| Biocatalysis | Enzymes (e.g., ketoreductases) within microorganisms or as isolated proteins catalyze the reduction with high specificity. nih.gov | Baker's yeast (Saccharomyces cerevisiae), isolated ketoreductase enzymes. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUMAKCMESFFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-Hydroxy-2-methyl-cyclohexanone

The preparation of 4-Hydroxy-2-methyl-cyclohexanone can be achieved through several synthetic routes, primarily involving the modification of cyclohexanone-based precursors. These strategies focus on the introduction and modification of functional groups on the cyclohexane (B81311) ring with precision.

Catalytic Hydrogenation Routes for Substituted Cyclohexanones

Catalytic hydrogenation is a key method for the synthesis of hydroxylated cyclohexanones. This approach typically involves the reduction of a carbonyl group in a substituted cyclohexanone (B45756) precursor. Catalytic Transfer Hydrogenation (CTH) is an alternative to using high-pressure gaseous hydrogen and employs a hydrogen donor, such as a secondary alcohol. nih.gov

The choice of catalyst and hydrogen donor is critical as it influences the reaction's efficiency and diastereoselectivity. Metal oxides such as Magnesium Oxide (MgO), Zirconia (ZrO₂), and Alumina (Al₂O₃) have demonstrated high activity in the CTH of substituted methylcyclohexanones. nih.gov For instance, in the transfer hydrogenation of 2-methylcyclohexanone (B44802) using 2-propanol as a hydrogen donor, different catalysts yield varying degrees of conversion and stereoselectivity. While this reaction produces the corresponding alcohol, the principles of stereocontrol are directly relevant to the synthesis of specific isomers of 4-Hydroxy-2-methyl-cyclohexanone by reducing a diketone precursor.

A patented method for a related compound, 4-hydroxy-2,2,6-trimethyl cyclohexanone, illustrates a two-step selective hydrogenation process. patsnap.com The first step involves the selective hydrogenation of an unsaturated precursor, tea flavor ketone, using a Lindlar catalyst to yield 2,2,6-trimethyl-1,4-cyclohexanedione. patsnap.com The subsequent step is a selective hydrogenation of one carbonyl group to the desired hydroxyl functionality. patsnap.com

| Catalyst | Ketone Conversion (%) (1h) | Ketone Conversion (%) (6h) | Hydrogen Donor | Reaction Phase |

|---|---|---|---|---|

| MgO | 18.4 | 56.1 | 2-propanol | Liquid |

| ZrO₂·nH₂O | 17.9 | 61.5 | 2-propanol | Liquid |

| ZrO₂ | 15.8 | 52.7 | 2-propanol | Liquid |

| Al₂O₃ | 10.3 | 41.1 | 2-propanol | Liquid |

This table presents data on the liquid-phase catalytic transfer hydrogenation of 4-methylcyclohexanone (B47639), illustrating the activity of various metal oxide catalysts. Data sourced from researchgate.net.

Selective Functionalization and Derivatization of Cyclohexanone Precursors

The synthesis of 4-Hydroxy-2-methyl-cyclohexanone can be approached by the selective functionalization of readily available cyclohexanone precursors. One hypothetical route involves starting with 2-methylcyclohexanone and introducing a hydroxyl group at the C4 position. Alternatively, a precursor such as 1,4-cyclohexanedione could be selectively methylated at the C2 position, followed by the regioselective reduction of the C4 carbonyl group. The synthesis of the parent compound, 4-hydroxycyclohexanone (B83380), has been achieved by the oxidation of 1,4-cyclohexanediol, demonstrating the feasibility of interconverting these functional groups on the cyclohexane ring. chemicalbook.com

Multistep Reaction Sequences for Targeted Synthesis

Targeted synthesis of 4-Hydroxy-2-methyl-cyclohexanone often requires multistep reaction sequences to ensure the correct placement of functional groups and control of stereochemistry. A plausible strategy could mirror the synthesis of the related compound, 4-hydroxy-2,2,6-trimethyl cyclohexanone, which starts from "tea flavor ketone" (2,6,6-trimethyl-2-cyclohexen-1,4-dione). patsnap.com

This process involves:

Selective Hydrogenation of the Alkene: The carbon-carbon double bond is selectively reduced, leaving the two carbonyl groups intact. This step yields the saturated diketone, 2,2,6-trimethyl-1,4-cyclohexanedione. patsnap.com

Selective Reduction of a Carbonyl Group: One of the two carbonyl groups is then selectively reduced to a hydroxyl group. This transformation yields the final product, 4-hydroxy-2,2,6-trimethyl cyclohexanone. patsnap.com

This sequence highlights a common strategy: resolving the regioselectivity of different functional groups in separate, controlled steps.

Stereoselective and Asymmetric Synthesis Approaches

Due to the presence of chiral centers at positions 2 and 4, the stereoselective synthesis of 4-Hydroxy-2-methyl-cyclohexanone is of significant interest. These methods aim to produce specific stereoisomers, which is crucial for applications where biological activity is dependent on molecular geometry.

Chiral Catalyst and Auxiliary-Mediated Synthesis

Asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. In the synthesis of the related 4-hydroxy-2,2,6-trimethyl cyclohexanone, a chiral rhodium catalyst is employed for the stereoselective reduction of the C4-carbonyl group in the 2,2,6-trimethyl-1,4-cyclohexanedione intermediate. patsnap.com This demonstrates the application of transition-metal catalysis in establishing the desired stereochemistry at the hydroxyl-bearing carbon.

Furthermore, asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts are effective for the enantioselective preparation of related chiral building blocks like 4-hydroxy-2-cyclohexenone derivatives. mdpi.com By selecting either the (S,S) or (R,R) version of the Noyori-type catalyst, it is possible to produce either enantiomer of the product from the same precursor. mdpi.com This principle can be extended to the reduction of a diketone precursor for 4-Hydroxy-2-methyl-cyclohexanone to control the stereochemistry.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations. A practical two-step enzymatic synthesis has been developed for (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a doubly chiral compound, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. nih.govresearchgate.net

The pathway proceeds as follows:

Enzymatic Hydrogenation: Chirality is first introduced at the C6 position through the stereoselective hydrogenation of the double bond. This step is catalyzed by "old yellow enzyme 2" (OYE2) from Saccharomyces cerevisiae. nih.govresearchgate.net

Enzymatic Carbonyl Reduction: The carbonyl group at the C4 position is then reduced selectively and stereospecifically to the corresponding alcohol. This transformation is catalyzed by levodione reductase (LVR) from Corynebacterium aquaticum. nih.govresearchgate.net

This chemoenzymatic system produced the target compound with a high enantiomeric excess of 94%. nih.govresearchgate.net This approach exemplifies how enzymes can be used in tandem to control the stereochemistry at multiple chiral centers in a targeted synthesis.

| Step | Enzyme | Source Organism | Transformation | Substrate | Product |

|---|---|---|---|---|---|

| 1 | Old Yellow Enzyme 2 (OYE2) | Saccharomyces cerevisiae | Stereoselective hydrogenation of C=C bond | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (6R)-2,2,6-trimethylcyclohexane-1,4-dione |

| 2 | Levodione Reductase (LVR) | Corynebacterium aquaticum | Stereospecific reduction of C4=O group | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone |

This table summarizes the two-step chemoenzymatic pathway for the synthesis of a chiral trimethylated analog of 4-Hydroxy-2-methyl-cyclohexanone. Data sourced from nih.govresearchgate.net.

Control of Stereochemistry in Cyclohexanone Ring Systems

The control of stereochemistry in the formation of the 4-Hydroxy-2-methyl-cyclohexanone scaffold is a critical aspect of its synthesis. The relative orientation of the methyl group at the C-2 position and the hydroxyl group at the C-4 position can be directed through various synthetic strategies, leading to either cis or trans diastereomers. The stability and reactivity of these isomers are governed by the principles of conformational analysis in cyclohexane rings, where substituents preferentially occupy equatorial positions to minimize steric strain. spcmc.ac.inmvpsvktcollege.ac.in

Diastereoselective synthesis of highly substituted cyclohexanones can be achieved through powerful domino reactions, such as Michael-aldol annulations. nih.gov These reactions can construct the cyclohexanone ring with a high degree of stereocontrol, often leading to the formation of multiple contiguous stereocenters with excellent diastereoselectivity. nih.govresearchgate.net The choice of catalysts and reaction conditions plays a pivotal role in dictating the stereochemical outcome of these transformations. nih.gov For instance, organocatalyzed Michael-aldol domino reactions have been shown to produce polyfunctional cyclohexanones with high diastereopurity. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of 4-Hydroxy-2-methyl-cyclohexanone is characterized by the transformations involving its two primary functional groups: the carbonyl group and the hydroxyl group. Mechanistic studies of these reactions provide valuable insights into the stereoelectronic effects that govern the compound's behavior.

Transformations Involving the Carbonyl Functional Group

The carbonyl group of 4-Hydroxy-2-methyl-cyclohexanone is a key site for a variety of chemical transformations, including reduction and carbon-carbon bond-forming reactions.

The reduction of the carbonyl group in substituted cyclohexanones is a stereochemically significant transformation. The stereochemical outcome of the reduction is influenced by the steric and electronic environment around the carbonyl group. Reagents such as sodium borohydride (NaBH₄) are commonly employed for this purpose. acs.org The diastereoselectivity of such reductions can often be predicted by considering the approach of the hydride reagent to the carbonyl carbon, which is influenced by the existing stereocenters on the ring. For instance, the reduction of a substituted cyclohexanone can yield a cyclohexanol as a single diastereomer.

| Reactant | Reducing Agent | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Polyfunctional Cyclohexanone | Sodium Borohydride | Cyclohexanol | >20:1 | 97 |

Table 1: Example of a Stereoselective Reduction of a Cyclohexanone Derivative. researchgate.net

The carbonyl group of 4-Hydroxy-2-methyl-cyclohexanone can participate in aldol condensations, a fundamental carbon-carbon bond-forming reaction. In a mixed aldol reaction, where 2-methylcyclohexanone reacts with a carbonyl partner that cannot form an enolate (e.g., benzaldehyde), a single major product can be obtained. nih.govlibretexts.org The stereochemistry of the newly formed stereocenters in the aldol adduct is a subject of intensive study, with the Zimmerman-Traxler model often invoked to predict the outcome. harvard.edureddit.com This model proposes a chair-like six-membered transition state. reddit.com

The self-condensation of 2-methylcyclohexanone is also possible in the presence of a suitable base, as it possesses α-hydrogens that can be abstracted to form an enolate. study.com

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group at the C-4 position of 4-Hydroxy-2-methyl-cyclohexanone is also a site for various chemical transformations, most notably oxidation reactions.

The oxidation of the secondary hydroxyl group in 4-Hydroxy-2-methyl-cyclohexanone would yield the corresponding dicarbonyl compound, 2-methylcyclohexane-1,4-dione. The rate and mechanism of oxidation of cyclohexanols are highly dependent on the stereochemistry of the hydroxyl group. spcmc.ac.in Generally, axial alcohols are oxidized faster than their equatorial counterparts. spcmc.ac.in This phenomenon is attributed to the relief of steric strain in the transition state as the hybridization of the carbon atom changes from sp³ to sp². spcmc.ac.in

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involving γ-hydroxy ketones like 4-Hydroxy-2-methyl-cyclohexanone are fundamental transformations in organic synthesis, allowing for the introduction of a wide array of functional groups. The hydroxyl group is typically a poor leaving group, and therefore, its conversion into a more reactive species is a common prerequisite for substitution.

A primary strategy involves the activation of the hydroxyl group. This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, or into a halide. These activated intermediates are then susceptible to displacement by a variety of nucleophiles.

Another important class of nucleophilic substitution is the Mitsunobu reaction. This reaction allows for the direct conversion of an alcohol to various other functional groups, such as esters and ethers, with inversion of stereochemistry. The reaction is particularly useful for sensitive substrates as it proceeds under mild conditions. For instance, 4-hydroxy-2-pyrones, which are structurally related enols, have been successfully employed as nucleophilic partners in Mitsunobu reactions to couple with primary or secondary alcohols beilstein-journals.orgnih.gov. Given the acidic nature of related hydroxypyrones, they are considered ideal coupling partners in this reaction beilstein-journals.org. This methodology highlights a potential pathway for the functionalization of the hydroxyl group in 4-Hydroxy-2-methyl-cyclohexanone.

The table below summarizes potential nucleophilic substitution reactions applicable to the hydroxyl group of 4-Hydroxy-2-methyl-cyclohexanone based on general principles of organic reactivity.

| Reaction Type | Reagents | Product Type | Key Features |

| Tosylation/Mesylation | TsCl or MsCl, Pyridine | Sulfonate Ester | Activates -OH for substitution |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Converts alcohol to halide |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nu-H | Inverted Product | Mild conditions, stereochemical inversion |

| Williamson Ether Synthesis | NaH, R-X | Ether | Requires conversion to alkoxide |

Reaction Mechanism Elucidation through Experimental Analysis

Understanding the reaction mechanisms of molecules like 4-Hydroxy-2-methyl-cyclohexanone is crucial for controlling reaction outcomes and designing new synthetic routes. Experimental analysis provides the data necessary to propose and validate these mechanisms.

For related hydroxy ketones, mechanistic studies often focus on reactions such as cyclocondensation or reductions. For example, a quantum-chemical study on the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate revealed a complex domino process where the regioselectivity is determined by the electrophilic attack of an initially formed intermediate researchgate.net. The study identified that the reaction between the protonated hydroxy-ketone and a deprotonated nucleophile proceeds without a significant energy barrier researchgate.net.

The reduction of hydroxy ketones has also been a subject of mechanistic investigation. The reduction of β-hydroxy ketones with agents like tetramethylammonium triacetoxyborohydride is known to proceed with high diastereoselectivity researchgate.net. The proposed mechanism involves an acid-promoted ligand exchange, followed by an intramolecular hydride delivery from the resulting alkoxydiacetoxyborohydride intermediate researchgate.net. This intramolecular pathway accounts for the high stereoselectivity observed.

Experimental techniques used to elucidate these mechanisms include:

Kinetic Studies: Measuring reaction rates under different conditions (temperature, concentration, catalyst) to determine the rate law and activation parameters.

Spectroscopic Analysis: Using techniques like NMR, IR, and mass spectrometry to identify reactants, products, and any observable intermediates researchgate.netnih.gov.

Isotopic Labeling: Replacing specific atoms with their isotopes (e.g., ¹H with ²H) to track their movement and bond-breaking/bond-forming steps throughout the reaction.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and corroborate experimental findings researchgate.net.

The table below outlines key findings from experimental analyses of reactions involving similar hydroxy-ketone structures.

| Reaction Studied | Compound Class | Key Mechanistic Finding | Experimental/Theoretical Method |

| Cyclocondensation | 4-hydroxy-4-methyl-2-pentanone | Reaction proceeds via a barrierless step between a protonated ketone and a deprotonated nucleophile researchgate.net. | AM1 Quantum-Chemical Study researchgate.net |

| Reduction | β-hydroxy ketones | Highly diastereoselective reduction occurs via an intramolecular hydride delivery mechanism researchgate.net. | Product analysis, mechanistic proposal researchgate.net |

| O-functionalisation | 4-hydroxy-2-pyrones | Can act as effective nucleophiles in Mitsunobu and oxa-Michael reactions under mild conditions beilstein-journals.orgnih.gov. | Reaction optimization, substrate scope analysis beilstein-journals.orgnih.gov |

While these studies were not performed on 4-Hydroxy-2-methyl-cyclohexanone itself, the principles and mechanisms uncovered provide a strong foundation for predicting its reactivity and for designing experiments to elucidate its specific chemical behavior.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, would be required for the complete assignment of all proton and carbon signals in 4-Hydroxy-2-methyl-cyclohexanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-Hydroxy-2-methyl-cyclohexanone would be expected to show distinct signals for each unique proton in the molecule. Key features to be analyzed would include the chemical shift (δ) of each signal, the integration (number of protons represented by each signal), and the multiplicity (splitting pattern) caused by spin-spin coupling with neighboring protons.

Due to the presence of stereocenters at positions 2 and 4, the molecule can exist as different stereoisomers (cis and trans). The spatial arrangement of the methyl and hydroxyl groups would significantly influence the chemical shifts and coupling constants of the ring protons. For instance, the chemical shift of the proton attached to the hydroxyl-bearing carbon (H-4) and the proton at the methyl-substituted carbon (H-2) would be particularly diagnostic. The multiplicity of these signals would provide information about the number of adjacent protons. The protons on the cyclohexane (B81311) ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The methyl group would be expected to appear as a doublet, coupling with the adjacent proton at C-2. The hydroxyl proton would typically appear as a broad singlet, although its chemical shift and appearance can be dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Hydroxy-2-methyl-cyclohexanone would give rise to a distinct signal. The most downfield signal would correspond to the carbonyl carbon of the ketone group (C-1). The carbons bearing the hydroxyl group (C-4) and the methyl group (C-2) would also have characteristic chemical shifts. The remaining methylene (B1212753) carbons of the cyclohexane ring (C-3, C-5, and C-6) and the methyl carbon would appear in the upfield region of the spectrum.

A data table listing the chemical shifts for each carbon atom is essential for a complete characterization. As with the ¹H NMR data, specific experimental ¹³C NMR data for 4-Hydroxy-2-methyl-cyclohexanone is not present in the available public databases and literature.

Advanced Two-Dimensional NMR Techniques for Structure Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons around the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.

The application of these techniques would be necessary to resolve any ambiguities from the 1D spectra and to provide a complete and confident structural assignment. Unfortunately, no published studies detailing the use of these advanced NMR techniques for 4-Hydroxy-2-methyl-cyclohexanone could be located.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of 4-Hydroxy-2-methyl-cyclohexanone would be dominated by characteristic absorption bands for its key functional groups. A strong, sharp absorption band would be expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic ring and methyl group would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed in the 1000-1200 cm⁻¹ range.

A table summarizing the key IR absorption frequencies and their corresponding functional group assignments would be a critical component of the spectroscopic characterization. While IR data for similar compounds is available, specific experimental IR spectra for 4-Hydroxy-2-methyl-cyclohexanone are not readily found.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the ketone would also be a prominent feature in the Raman spectrum. The C-C and C-H vibrations of the cyclohexane ring would also be active. Raman spectroscopy can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum. A comprehensive analysis would benefit from both IR and Raman data. However, no Raman spectroscopic data for 4-Hydroxy-2-methyl-cyclohexanone has been reported in the accessible literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for 4-Hydroxy-2-methyl-cyclohexanone is C₇H₁₂O₂, which corresponds to a precise molecular weight of approximately 128.0837 atomic mass units (amu). nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem nih.gov |

| Molecular Weight ( g/mol ) | 128.17 | PubChem nih.gov |

| Exact Mass (Da) | 128.083729621 | PubChem nih.gov |

Alpha-Cleavage: A primary fragmentation for ketones involves the cleavage of the bonds adjacent to the carbonyl group. This would result in the loss of an ethyl radical or a larger fragment, leading to the formation of stable acylium ions. miamioh.edu

Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a highly probable fragmentation pathway, which would yield a peak at m/z 110. youtube.com

Loss of a Methyl Group: Cleavage of the methyl group (CH₃, 15 Da) at the C-2 position would result in a fragment ion at m/z 113.

Ring Cleavage: Cyclic ketones undergo complex fragmentation patterns involving the opening of the cyclohexane ring, which can lead to a variety of smaller fragment ions, such as the characteristic peak at m/z 55 observed for cyclohexanone (B45756) itself. miamioh.edu

Table of Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - H₂O]⁺• | Dehydration (loss of water) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and the torsional angles that define the molecule's conformation.

A comprehensive search of scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for 4-Hydroxy-2-methyl-cyclohexanone has not been publicly reported. Should such an analysis be performed, it would unequivocally establish the compound's solid-state conformation, including the chair form of the cyclohexane ring and the specific axial or equatorial orientations of the methyl and hydroxyl substituents. Furthermore, it would reveal the nature of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, which dictates how the molecules are arranged in the crystal lattice.

Conformational Analysis via Spectroscopic Methods

The conformational landscape of 4-Hydroxy-2-methyl-cyclohexanone is primarily dictated by the stereochemistry of its two substituents on the cyclohexane ring. The molecule exists as diastereomers (cis and trans), each of which undergoes rapid chair-chair interconversion in solution, leading to an equilibrium of different conformers. pressbooks.pub The stability of these conformers is largely dependent on the energetic penalty associated with axial versus equatorial substituent placement.

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying these conformational equilibria. acs.orgnih.gov

cis-isomer: In the cis configuration, the methyl and hydroxyl groups are on the same face of the ring. This isomer can exist in two primary chair conformations: one with both groups in equatorial positions (e,e) and one with both in axial positions (a,a). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.

trans-isomer: In the trans configuration, the substituents are on opposite faces of the ring. The two resulting chair conformers would have one group axial and the other equatorial (a,e) and vice-versa (e,a). The relative stability would depend on the A-values (conformational free energies) of the methyl and hydroxyl groups, with the conformer placing the larger group in the equatorial position generally being favored.

The analysis of ¹H NMR spectra, specifically the chemical shifts and coupling constants (J-values) of the protons attached to the ring, allows for the determination of the dominant conformation. Protons in an axial position typically resonate at a different frequency than those in an equatorial position and exhibit characteristic coupling constants to adjacent protons. nih.gov

Table of Possible Isomers and Conformations

| Isomer | Substituent Orientations | Dominant Conformer | Rationale for Stability |

|---|---|---|---|

| cis | 2-methyl, 4-hydroxy (Same Face) | (2e, 4e) | Minimizes steric strain by placing both bulky groups in equatorial positions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the molecule. These calculations provide detailed information about electron distribution and energy states, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular and powerful quantum mechanical approach for electronic structure calculations, valued for its balance of computational efficiency and accuracy. researchgate.net It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. nih.gov DFT calculations are instrumental in understanding the relationship between the molecular structure of substituted cyclohexanones and their properties.

Table 1: Key DFT-Derived Reactivity Descriptors

| Descriptor | Symbol | Description | Relevance to 4-Hydroxy-2-methyl-cyclohexanone |

|---|---|---|---|

| Global Descriptors | |||

| Electronic Chemical Potential | μ | Represents the tendency of electrons to escape from the system. | Indicates the molecule's general reactivity and charge transfer propensity in reactions. |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. | A higher value suggests greater stability. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. | Predicts how the molecule will behave as an electrophile. |

| Nucleophilicity Index | N | Quantifies the ability of a molecule to donate electrons. | Predicts how the molecule will behave as a nucleophile, likely at the oxygen of the hydroxyl group. |

| Local Descriptors | |||

| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. | Pinpoints specific atoms (e.g., carbonyl carbon, alpha-carbons) most likely to participate in a reaction. |

This table provides a conceptual overview of DFT descriptors and their potential applications to the target molecule.

Ab initio molecular orbital calculations are quantum chemistry methods that rely on first principles, without the inclusion of experimental data. scispace.com These methods solve the Schrödinger equation to provide highly accurate descriptions of molecular geometries and energies. For complex molecules, approximations are necessary, leading to various levels of theory.

In studies of related compounds, such as esters of 4-hydroxy-cyclohexanone, ab initio molecular orbital theory has been used alongside DFT to compute the optimized geometries of different conformers. researchgate.net These calculations are crucial for determining the stable three-dimensional arrangements of the atoms in the molecule, providing a foundational understanding of its structure. researchgate.net

Molecular Modeling and Conformational Analysis

The flexible six-membered ring of 4-Hydroxy-2-methyl-cyclohexanone can adopt several different conformations, each with a distinct energy and reactivity profile. Molecular modeling and conformational analysis are used to explore these possibilities.

The conformational landscape of substituted cyclohexanones is typically explored by mapping their potential energy surface (PES). This process involves calculating the energy of the molecule for a wide range of possible geometries to identify stable, low-energy conformations (energy minima) and the energy barriers between them (transition states).

For cyclohexanone (B45756) derivatives, the primary conformations of interest are the chair, boat, and twist-boat forms. The substituents (hydroxyl and methyl groups) can occupy either axial or equatorial positions, leading to different stereoisomers with varying stabilities. Computational studies on the related 4-methylcyclohexanone (B47639) have explored its potential energy surface to understand reaction stereochemistry. researchgate.net Similarly, research on 4-hydroxy-cyclohexanone esters has involved geometry optimization to find the most stable chair conformers, considering both axial and equatorial arrangements of the substituent. researchgate.net The relative energies of these conformers determine their population at equilibrium.

Table 2: Computed Properties for 4-Hydroxy-2-methylcyclohexanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 128.17 g/mol | PubChem nih.gov |

| IUPAC Name | 4-hydroxy-2-methylcyclohexan-1-one | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Complexity | 120 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Data computed by PubChem. nih.gov

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate theoretical models. For cyclohexanone systems, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for conformational analysis. acs.org

Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). In studies of 4-hydroxy-cyclohexanone derivatives, the analysis of coupling constants has been essential for understanding conformational equilibria. researchgate.netacs.org By calculating these parameters for different conformers (e.g., axial vs. equatorial), researchers can determine which conformation best matches the experimental NMR spectrum, thereby elucidating the dominant structure of the molecule in solution.

Theoretical Kinetic and Mechanistic Studies

Computational methods are frequently used to investigate the mechanisms and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete reaction pathway can be mapped out.

For related molecules, theoretical studies have provided mechanistic insights into reactions such as the asymmetric homologation of 4-methylcyclohexanone, where the potential energy surface was calculated to understand the origin of stereochemistry. researchgate.net DFT has also been employed to predict reaction enthalpies and rate-constant parameters for the partial oxidation of cyclohexane (B81311), a process that can yield products like cyclohexanone. researchgate.net These types of theoretical investigations allow for the prediction of reaction outcomes and the rational design of synthetic strategies involving molecules like 4-Hydroxy-2-methyl-cyclohexanone.

Transition State Characterization

A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of specific studies focused on the transition state characterization of reactions involving 4-Hydroxy-2-methyl-cyclohexanone. While computational studies on related substituted cyclohexanones and other hydroxyketones exist, providing insights into general reaction mechanisms, detailed theoretical investigations pinpointing the transition state geometries, energies, and vibrational frequencies for reactions specifically involving 4-Hydroxy-2-methyl-cyclohexanone are not publicly available at this time.

Theoretical studies on similar molecules, such as the reaction of other cyclohexanone derivatives, often employ Density Functional Theory (DFT) to model transition states. These studies typically characterize transition states by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. However, without specific research on 4-Hydroxy-2-methyl-cyclohexanone, any discussion of its transition state characterization would be speculative and not adhere to the required scientific accuracy.

Reaction Pathway Mapping

Similarly, detailed reaction pathway mapping for 4-Hydroxy-2-methyl-cyclohexanone, which would outline the energetic landscape connecting reactants, transition states, intermediates, and products, is not documented in the reviewed scientific literature. Such mapping is crucial for understanding reaction kinetics and selectivity.

For related compounds, computational studies have mapped out reaction pathways for processes like nucleophilic additions, enolate formations, and oxidation reactions. These maps are typically constructed by calculating the energies of stationary points along the reaction coordinate using quantum mechanical methods. The absence of such specific computational data for 4-Hydroxy-2-methyl-cyclohexanone means that a scientifically rigorous and detailed description of its reaction pathways cannot be provided.

Further theoretical and computational research is necessary to elucidate the specific transition state characteristics and reaction pathways for this compound.

Biological Research Applications in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activity Investigations

Direct in vitro antimicrobial studies on 4-Hydroxy-2-methyl-cyclohexanone are not extensively documented in publicly available research. However, the antimicrobial potential of structurally related compounds, such as substituted quinolones and benzamides, has been investigated, offering insights into the potential activity of the cyclohexanone (B45756) scaffold.

For instance, a series of novel 4-hydroxy-2-quinolone analogs have been synthesized and evaluated for their antimicrobial properties. mdpi.comresearchgate.net These compounds, which share a hydroxylated cyclic core, have demonstrated notable antifungal activity against Aspergillus flavus and antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.comresearchgate.net The structure-activity relationship studies revealed that the nature of substituents on the quinolone ring significantly influences the antimicrobial potency. mdpi.com In one study, brominated analogs with a nonyl side chain exhibited exceptional antifungal activity, even surpassing the positive control, amphotericin B. researchgate.net

Similarly, studies on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of two amide bonds in these molecules is thought to contribute to their bactericidal effect, possibly through interactions with various microbial enzymes. nih.gov

While these findings are on different chemical classes, they highlight that hydroxylated cyclic structures can serve as a scaffold for the development of new antimicrobial agents. The specific contribution of the 2-methyl-cyclohexanone moiety to such activity requires direct investigation.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Test Organism | Activity | Reference |

| 4-hydroxy-2-quinolone analogs | Aspergillus flavus | Antifungal | mdpi.comresearchgate.net |

| 4-hydroxy-2-quinolone analogs | Staphylococcus aureus | Antibacterial | mdpi.comresearchgate.net |

| 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA | Bactericidal | nih.gov |

In Vitro Antioxidant Activity Assessment

The in vitro antioxidant activity of 4-Hydroxy-2-methyl-cyclohexanone has not been specifically detailed in the available scientific literature. However, the antioxidant potential of compounds containing similar functional groups, such as other substituted cyclic ketones and phenols, has been a subject of research. Antioxidant activity is often associated with the ability of a compound to donate a hydrogen atom or an electron to a free radical. nih.gov

Studies on other cyclic compounds, such as 3-substituted-2-oxindole derivatives, have demonstrated moderate to good antioxidant activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The presence of hydroxyl groups on aromatic rings, as seen in many flavonoid and coumarin (B35378) derivatives, is a well-established structural feature contributing to antioxidant capacity. physchemres.orgproquest.com For example, certain 4-hydroxycoumarin (B602359) derivatives have shown significant scavenging capacity against DPPH and ABTS radicals. nih.gov

Studies on Enzyme-Substrate Interactions and Metabolic Pathways

While direct studies on the enzyme interactions and metabolic fate of 4-Hydroxy-2-methyl-cyclohexanone are limited, research on related cyclohexanone structures provides valuable insights.

Cyclohexanone dehydrogenases (CDH) are enzymes capable of the α,β-desaturation of cyclic ketones. nih.gov A study on a CDH from Alicycliphilus denitrificans showed that the enzyme has the highest activity with cyclohexanone, followed by 3-methyl-cyclohexanone. nih.gov This suggests that enzymes of this class can recognize and bind to substituted cyclohexanone rings, indicating a potential interaction between 4-Hydroxy-2-methyl-cyclohexanone and similar enzymes. The presence of the hydroxyl and methyl groups would likely influence the binding affinity and catalytic efficiency.

The metabolism of cyclohexanone in humans has been shown to proceed via reduction to cyclohexanol, followed by hydroxylation to form 1,2- and 1,4-cyclohexanediols, which are then excreted as glucuronide conjugates. nih.gov By analogy, a plausible metabolic pathway for 4-Hydroxy-2-methyl-cyclohexanone could involve the reduction of the ketone group to a diol and further hydroxylation on the ring. The presence of the methyl group may also provide a site for oxidative metabolism. The specific metabolic products and the enzymes involved, however, would require dedicated investigation.

The Baeyer-Villiger monooxygenase (BVMO) family of enzymes catalyzes the oxidation of ketones to esters or lactones. For instance, 2-methylcyclohexanone (B44802) can be converted to a lactone by reacting with metachloroperoxobenzoic acid, a reaction that can also be catalyzed by BVMOs. doubtnut.comyoutube.comaskfilo.com This suggests another potential enzymatic transformation for 4-Hydroxy-2-methyl-cyclohexanone.

Mechanistic Elucidation of Biological Effects

Understanding the molecular mechanisms underlying the biological activities of a compound is crucial for its potential applications. For 4-Hydroxy-2-methyl-cyclohexanone, mechanistic studies are still in a nascent stage, with insights primarily drawn from computational studies and research on analogous structures.

Molecular Target Identification and Pathway Analysis

The identification of specific molecular targets is a key step in elucidating a compound's mechanism of action. For many biologically active molecules, these targets are often enzymes or receptors. nih.gov For instance, in the case of some anticancer chromone (B188151) derivatives, cyclin-dependent kinase 4 (CDK4) has been identified as a molecular target. nih.gov For 4-Hydroxy-2-methyl-cyclohexanone, potential targets could include microbial enzymes, as suggested by the activity of related compounds, or enzymes involved in oxidative stress pathways, given its potential antioxidant properties. Pathway analysis would then help to understand the broader biological consequences of these interactions. wikipedia.orgnih.gov

Computational Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. physchemres.orgmdpi.com While no specific docking studies on 4-Hydroxy-2-methyl-cyclohexanone are publicly available, this methodology has been applied to a wide range of structurally related heterocyclic compounds to explore their binding to various biological targets. For example, docking studies have been used to investigate the binding of 4-hydroxy-2-quinolone analogs to potential antibacterial targets and to assess the interaction of chromone derivatives with enzymes like CDK4. nih.govmdpi.com Such studies could be instrumental in identifying potential protein targets for 4-Hydroxy-2-methyl-cyclohexanone and in guiding the design of more potent analogs.

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Routes

The stereocontrolled synthesis of 4-Hydroxy-2-methyl-cyclohexanone and its derivatives remains a pivotal area for future investigation. The presence of two stereocenters, at carbons 2 and 4, means that four possible stereoisomers exist, each potentially leading to different biological activities or reaction outcomes. Current synthetic strategies often result in mixtures of diastereomers, necessitating challenging separation processes.

Future research will likely focus on the development of highly diastereoselective and enantioselective synthetic methods. One promising avenue is the use of chiral catalysts in the reduction of a diketone precursor, 2-methylcyclohexane-1,4-dione. Asymmetric hydrogenation using chiral metal complexes, such as those based on rhodium or iridium, could provide direct access to specific stereoisomers of 4-Hydroxy-2-methyl-cyclohexanone with high enantiomeric excess. researchgate.netorganic-chemistry.org Furthermore, enzymatic reductions, which are known for their high stereospecificity, present a green and efficient alternative. For instance, the two-step enzymatic asymmetric reduction of a related compound, 2,6,6-trimethyl-2-cyclohexen-1,4-dione, to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone highlights the potential of biocatalysis in this area. acs.org

Another key challenge is the development of atom-economical and environmentally benign synthetic routes. This includes exploring tandem reactions where multiple bonds are formed in a single operation, minimizing waste and purification steps. For example, a tandem photocatalyzed annulation has been reported for the synthesis of substituted cyclohexanones, a strategy that could be adapted for 4-Hydroxy-2-methyl-cyclohexanone. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ir) | High enantioselectivity, direct access to specific stereoisomers |

| Enzymatic Reduction | Biocatalysts (e.g., ketoreductases) | High stereospecificity, environmentally friendly, mild reaction conditions |

| Tandem Reactions | Multi-step synthesis in one pot | Increased efficiency, reduced waste, atom economy |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving 4-Hydroxy-2-methyl-cyclohexanone is crucial for optimizing existing transformations and designing new ones. The interplay between the hydroxyl and ketone functionalities can lead to complex reaction pathways and stereochemical outcomes that are not yet fully elucidated.

For instance, in oxidation reactions, the presence of the hydroxyl group can direct the regioselectivity of the reaction. Mechanistic studies on cyclohexanone (B45756) oxygenase have provided insights into the enzymatic oxidation of cyclohexanones, but more specific studies on substituted analogs like 4-Hydroxy-2-methyl-cyclohexanone are needed. acs.org Similarly, in reduction reactions, the stereochemical outcome is highly dependent on the nature of the reducing agent and the substrate's conformation. Detailed mechanistic investigations, including the characterization of transition states and intermediates, are required to rationalize and predict the stereoselectivity of these reactions. acs.org

Future research should also focus on understanding the mechanism of organocatalyzed reactions involving this scaffold. Organocatalysis offers a powerful tool for asymmetric synthesis, and a deeper mechanistic insight will enable the design of more efficient and selective catalysts for the transformation of 4-Hydroxy-2-methyl-cyclohexanone. wikipedia.org

Expansion of Applications in Synthetic Methodologies

While 4-Hydroxy-2-methyl-cyclohexanone has been utilized as a synthetic intermediate, its full potential in synthetic methodologies remains to be explored. Its bifunctional nature makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals.

One area of future expansion is its use in the synthesis of spirocyclic and fused-ring systems. The ketone and hydroxyl groups can be manipulated to participate in intramolecular cyclization reactions, leading to the construction of intricate molecular architectures. Furthermore, the development of novel domino and cascade reactions starting from 4-Hydroxy-2-methyl-cyclohexanone could provide rapid access to diverse chemical scaffolds.

The application of 4-Hydroxy-2-methyl-cyclohexanone in the synthesis of biologically active compounds is another promising direction. For example, derivatives of 4-hydroxycoumarin (B602359), which share a similar structural motif, have shown anticoagulant and other medicinal properties. nih.govnih.gov Investigating the biological activities of compounds derived from 4-Hydroxy-2-methyl-cyclohexanone could lead to the discovery of new therapeutic agents. A related compound, 4-hydroxy-4-methylcyclohexanone, is a known precursor for trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis. medchemexpress.com

| Potential Application Area | Description | Significance |

| Natural Product Synthesis | Use as a chiral building block for the stereoselective synthesis of complex natural products. | Provides access to novel and biologically active molecules. |

| Medicinal Chemistry | Synthesis of novel analogs of known drugs or new chemical entities for drug discovery. | Potential for developing new therapeutics with improved efficacy or safety profiles. |

| Materials Science | Incorporation into polymers or liquid crystals to tailor their properties. | Development of new materials with specific functionalities. |

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is poised to accelerate research on 4-Hydroxy-2-methyl-cyclohexanone significantly. Computational modeling can provide valuable insights into the structural and electronic properties of this molecule, as well as the thermodynamics and kinetics of its reactions.

Future research will benefit from the use of computational methods to:

Predict Stereochemical Outcomes: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions, allowing for the prediction and rationalization of stereoselectivity. This can guide the choice of reagents and reaction conditions to favor the formation of a desired stereoisomer.

Design Novel Catalysts: Computational screening of potential catalysts for specific transformations of 4-Hydroxy-2-methyl-cyclohexanone can significantly reduce the experimental effort required for catalyst development.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can help to map out the entire reaction pathway, identifying key intermediates and transition states that may be difficult to observe experimentally.

The integration of these computational predictions with experimental validation will lead to a more profound understanding of the chemistry of 4-Hydroxy-2-methyl-cyclohexanone and facilitate the development of more efficient and selective synthetic methodologies. The evolution of predictive tools in stereoselective synthesis is a testament to the power of this integrated approach.

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for producing 4-Hydroxy-2-methyl-cyclohexanone with high enantiomeric purity?

- Methodological Answer : Enzymatic reduction using baker’s yeast on 2,2-dimethyl-1,4-cyclohexanedione achieves high enantiomeric excess (>90%) under mild conditions (pH 7, 30°C) . Alternative biocatalysts like P-450 camphor monooxygenase enable direct hydroxylation of 2,2-dimethylcyclohexanone, though reaction optimization (e.g., NADPH cofactor regeneration) is critical for scalability . Comparative analysis of these routes should include yield, stereoselectivity, and compatibility with downstream functionalization.

Q. How do steric and electronic properties of 4-Hydroxy-2-methyl-cyclohexanone influence its reactivity in substitution reactions?

- Methodological Answer : The axial hydroxyl group at C4 and equatorial methyl groups at C2 create steric hindrance, favoring nucleophilic substitution at the hydroxyl site. For example, thionyl chloride (SOCl2) selectively converts the hydroxyl group to a chloride, while phosphorus tribromide (PBr3) requires controlled temperatures (0–5°C) to avoid ketone reduction . Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and steric maps.

Q. What spectroscopic techniques are optimal for characterizing 4-Hydroxy-2-methyl-cyclohexanone and its derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign axial/equatorial protons via coupling constants (e.g., Jaxial-equatorial ≈ 4–6 Hz) .

- IR Spectroscopy : Hydroxyl stretch (~3200–3400 cm<sup>−1</sup>) and carbonyl stretch (~1700 cm<sup>−1</sup>) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry; derivatives like 2,4-dinitrophenylhydrazones crystallize in monoclinic systems (e.g., P21/c) .

Advanced Research Questions

Q. How can contradictory data on oxidation pathways of 4-Hydroxy-2-methyl-cyclohexanone be resolved?

- Methodological Answer : Discrepancies in oxidation products (e.g., ketone vs. aldehyde formation) may arise from reagent choice. KMnO4 in acidic conditions favors ketone formation (4-oxo-2,2-dimethylcyclohexanone), while CrO3 in pyridine may over-oxidize to carboxylic acids . Validate via controlled experiments with in-situ monitoring (e.g., GC-MS or <sup>13</sup>C NMR kinetics).

Q. What strategies improve enantioselectivity in biocatalytic synthesis of 4-Hydroxy-2-methyl-cyclohexanone?

- Methodological Answer : Protein engineering of baker’s yeast enzymes (e.g., alcohol dehydrogenases) can enhance stereocontrol. Directed evolution or rational design (e.g., modifying active-site residues like Tyr154) improves binding affinity for the substrate . Pairing with cofactor recycling systems (e.g., glucose dehydrogenase/NAD<sup>+</sup>) increases turnover and reduces byproducts.

Q. How do substituents on the cyclohexane ring affect the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Methyl groups at C2 increase lipophilicity, enhancing membrane permeability in biological assays. Compare IC50 values of 4-Hydroxy-2-methyl-cyclohexanone derivatives against targets like P450 enzymes using fluorometric assays. Structure-activity relationship (SAR) models can quantify contributions of steric bulk vs. hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.